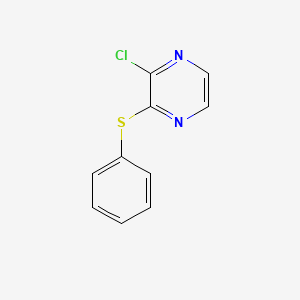

2-Chloro-3-(phenylsulfanyl)pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-3-(phenylsulfanyl)pyrazine is a useful research compound. Its molecular formula is C10H7ClN2S and its molecular weight is 222.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Properties

The compound exhibits potential as a pharmacologically active agent due to its ability to interact with various biological targets. Research indicates that pyrazine derivatives, including 2-chloro-3-(phenylsulfanyl)pyrazine, can function as adenosine receptor antagonists. These receptors are involved in numerous physiological processes, making them significant targets for therapeutic interventions in conditions such as:

- Cardiac disorders : The compound may help in managing heart-related conditions by influencing vascular resistance and cardiac function .

- Neurological disorders : Its potential to enhance cognitive functions and provide neuroprotective effects positions it as a candidate for treating neurodegenerative diseases .

- Anti-inflammatory effects : The compound may exhibit anti-inflammatory properties, providing avenues for treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound involves various methodologies that allow for the introduction of different functional groups, enhancing its bioactivity. For example, regioselective approaches have been developed to facilitate the incorporation of phenylsulfanyl groups into pyrazine frameworks . These synthetic strategies not only improve yield but also enable the exploration of structure-activity relationships (SAR), which are crucial for optimizing pharmacological efficacy.

Pesticidal Properties

Research has shown that pyrazine derivatives can possess significant pesticidal properties. The chlorinated pyrazines, including this compound, have been evaluated for their efficacy against various pests and pathogens affecting crops. Studies indicate that these compounds can inhibit the growth of bacteria and fungi, making them suitable candidates for developing novel agrochemicals .

Environmental Impact

The use of such compounds in agriculture raises considerations regarding their environmental impact and sustainability. Ongoing research aims to assess the toxicity profiles of these compounds on non-target organisms while maximizing their effectiveness against agricultural pests .

Case Studies and Research Findings

Análisis De Reacciones Químicas

Nucleophilic Substitution at C2

The chlorine atom at position 2 is susceptible to nucleophilic displacement due to the electron-withdrawing nature of the pyrazine ring.

Mechanism : Proceeds via an aromatic nucleophilic substitution (SNAr) , facilitated by the electron-deficient ring. The phenylsulfanyl group at C3 enhances ring deactivation, directing substitution to C2.

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Key Considerations :

-

The phenylsulfanyl group may poison catalysts; bulky ligands (e.g., SPhos) improve efficiency.

-

Steric hindrance at C3 limits coupling to smaller aryl/alkyl groups.

Oxidation of the Phenylsulfanyl Group

The sulfur atom in the phenylsulfanyl group undergoes oxidation to sulfoxide or sulfone.

| Oxidizing Agent | Conditions | Product | Yield/Notes |

|---|---|---|---|

| H2O2 (30%) | AcOH, rt, 2 hrs | 3-(Phenylsulfinyl)pyrazine | Selective to sulfoxide |

| mCPBA | DCM, 0°C to rt, 4 hrs | 3-(Phenylsulfonyl)pyrazine | Full conversion to sulfone |

Impact on Reactivity :

-

Sulfoxide/sulfone formation increases ring electron deficiency, potentially accelerating subsequent substitutions at C2.

Hydrolysis to Pyrazinones

Under basic or acidic conditions, the chlorine atom is hydrolyzed to form a hydroxylated derivative.

Application : Pyrazinones are intermediates in bioactive compound synthesis .

Electrophilic Aromatic Substitution

Limited by the electron-deficient ring, but directed by the phenylsulfanyl group.

| Reaction | Reagents | Product | Outcome |

|---|---|---|---|

| Nitration | HNO3, H2SO4, 0°C | 2-Chloro-3-(phenylsulfanyl)-5-nitropyrazine | Low yield (~20%); meta to SPh |

Challenges : Harsh conditions risk decomposition; regioselectivity controlled by the sulfur’s meta-directing effect.

Reduction Reactions

Partial or full reduction of the pyrazine ring is feasible under controlled conditions.

| Reagents | Conditions | Product | Notes |

|---|---|---|---|

| H2, Pd/C | EtOH, 50 psi, 6 hrs | 2-Chloro-3-(phenylsulfanyl)piperazine | Ring saturation without Cl removal |

| LiAlH4 | THF, 0°C to rt, 2 hrs | Dechlorination not observed; ring intact | SPh group stabilizes against reduction |

Critical Stability Considerations

Propiedades

Número CAS |

54127-76-3 |

|---|---|

Fórmula molecular |

C10H7ClN2S |

Peso molecular |

222.69 g/mol |

Nombre IUPAC |

2-chloro-3-phenylsulfanylpyrazine |

InChI |

InChI=1S/C10H7ClN2S/c11-9-10(13-7-6-12-9)14-8-4-2-1-3-5-8/h1-7H |

Clave InChI |

RYUWXGWHTRPERF-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)SC2=NC=CN=C2Cl |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.